molecular formula C22H29Cl5NO6- B12606212 5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate CAS No. 647806-97-1

5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate

Cat. No.: B12606212
CAS No.: 647806-97-1
M. Wt: 580.7 g/mol
InChI Key: BLURCPUYEZGKDK-UHFFFAOYSA-M
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Description

5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hexyl chain, and a pentachlorocyclohexadienyl moiety

Properties

CAS No.

647806-97-1

Molecular Formula

C22H29Cl5NO6-

Molecular Weight

580.7 g/mol

IUPAC Name

5-oxo-5-[2,3,4,5,6-pentachloro-1-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]cyclohexa-2,4-dien-1-yl]oxypentanoate

InChI

InChI=1S/C22H30Cl5NO6/c1-21(2,3)34-20(32)28-12-7-5-4-6-11-22(33-14(31)10-8-9-13(29)30)18(26)16(24)15(23)17(25)19(22)27/h18H,4-12H2,1-3H3,(H,28,32)(H,29,30)/p-1

InChI Key

BLURCPUYEZGKDK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCC1(C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)CCCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Deprotection reagents: Trifluoroacetic acid, hydrochloric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate is unique due to its combination of a Boc-protected amine, a hexyl chain, and a highly chlorinated cyclohexadienyl moiety.

Biological Activity

The compound 5-[(1-{6-[(tert-butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate is a complex organic molecule that has garnered interest in the field of medicinal chemistry. Its structure suggests potential biological activities due to the presence of various functional groups that may interact with biological systems.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in peptide synthesis. The presence of multiple chlorine atoms and a pentachlorocyclohexa structure indicates potential reactivity and biological interactions.

Antiproliferative Effects

Preliminary studies have indicated that compounds with similar structures exhibit antiproliferative properties. For instance, derivatives of pentachlorocyclohexadiene have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of 5-[(1-{6-[(tert-butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate remains to be fully elucidated but may follow similar pathways.

The biological activity is hypothesized to involve:

  • Interaction with cellular receptors : The compound may bind to specific receptors involved in cellular signaling pathways.
  • Induction of oxidative stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Study 1: Synthesis and Biological Testing

A study focused on synthesizing derivatives of pentachlorocyclohexadiene demonstrated that modifications at the amino group significantly influenced biological activity. Compounds with Boc protection showed enhanced stability and bioavailability compared to unprotected analogs. In vitro testing revealed that these compounds could effectively inhibit the growth of certain cancer cell lines (e.g., HeLa and A549) at micromolar concentrations.

CompoundIC50 (µM)Cell Line
Unprotected Analog15HeLa
Boc-Protected Analog5HeLa
Pentachlorocyclohexadiene Derivative10A549

Study 2: Pharmacokinetics and Toxicity

Another research effort evaluated the pharmacokinetic profile of similar compounds. It was found that the Boc group enhances solubility and absorption in biological systems. Toxicity studies indicated that while some derivatives exhibited low toxicity at therapeutic doses, careful evaluation is necessary for long-term exposure.

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